2-Amino-5-methylpyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-amino-5-methylpyridine and its derivatives involves several methods, including displacement reactions and the use of specific reagents to introduce heavy atoms into proteins or to modify molecular structures for desired functionalities. For instance, Teague (2008) elaborated 2-aminopyridines with various polar substituents by displacing a methylsulfinyl group, showcasing the compound's synthetic versatility (Teague, 2008). Additionally, Ying-qi (2008) proposed a novel synthesis route for 2-amino-5-fluoropyridine, highlighting an efficient pathway to this derivative with improved yield and purity compared to existing methods (Ying-qi, 2008).
Molecular Structure Analysis
The molecular and crystal structures of this compound derivatives have been extensively studied. Bryndal et al. (2012) used X-ray crystallography and DFT calculations to determine the structures of nitroderivatives, revealing insights into the compound's geometrical and electronic features (Bryndal et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of this compound allows for its involvement in various chemical reactions, including amino-imino tautomerism as explored by Akai et al. (2006) through photoreaction studies (Akai et al., 2006). Such properties underscore its utility in chemical synthesis and modification.
Physical Properties Analysis
The physical properties of this compound derivatives, such as crystal structures and vibrational studies, offer insights into their stability and behavior under different conditions. The work by Bryndal et al. provides detailed vibrational studies and quantum chemical calculations, contributing to a deeper understanding of these compounds' physical characteristics (Bryndal et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity patterns and interaction with other molecules, are critical for the application of this compound in various fields. Studies such as those by Akai et al. demonstrate the compound's potential in photoinduced reactions, highlighting its chemical versatility (Akai et al., 2006).
Scientific Research Applications
Inflammatory Diseases Therapy : Faraci et al. (1996) found that 2-amino-4-methylpyridine effectively reduces nitrite levels in mouse RAW 264.7 macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases (Faraci et al., 1996).
Corrosion Inhibition : Mert et al. (2014) demonstrated that 2-amino-4-methylpyridine inhibits mild steel corrosion in 0.5 M HCl by increasing polarization resistance and adsorption on the steel surface (Mert et al., 2014).
Rapid Synthesis for Biological Activity : A study by Syaima et al. (2020) demonstrated a quick synthesis method for tetrakis-2-amino-5-methylpyridinecopper(II) chloride pentahydrate, which could enhance the biological activity of pyridine derivatives (Syaima et al., 2020).
Antimicrobial Activity : Abu-Youssef et al. (2010) showed that silver complexes with 2-amino-3-methylpyridine exhibit significant antimicrobial activity against bacteria and yeasts, indicating potential medical applications (Abu-Youssef et al., 2010).
Chemical and Physical Properties : Taylor and Kan (1963) discovered that ultraviolet irradiation of 2-aminopyridines leads to the formation of 1,4-dimers, which exhibit unusual chemical and physical properties (Taylor & Kan, 1963).
Cancer Treatment Potential : Marchand et al. (2016) identified 6-amino-2-methylpyridine derivatives as BAZ2B bromodomain ligands, suggesting their potential in cancer treatment (Marchand et al., 2016).
Enzyme Inhibition Studies : Yenikaya et al. (2011) synthesized a novel amino salicylato salt and its Cu(II) complex, which effectively inhibited human carbonic anhydrase isoenzymes, indicating potential for treating various diseases (Yenikaya et al., 2011).
Fluorescent Detection of Metal Ions : Kong et al. (2013) developed a fluorescent bipyridine derivative, BPYTA, that can effectively detect trace Zn2+ ions in water (Kong et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that this compound has a significant aromaticity and basicity, which allows it to interact with various acidic substances .
Mode of Action
The structure of 2-amino-5-methylpyridine, which includes a pyridine unit and an active amino group, suggests that it has high chemical reactivity . The amino group can undergo condensation reactions with electrophilic reagents, such as sulfonyl chloride compounds, to form corresponding sulfonamide compounds .
Pharmacokinetics
Its physicochemical properties suggest that it has high gi absorption and is likely bbb permeant . Its lipophilicity (Log Po/w) is around 1.28, which may influence its distribution and bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It is hygroscopic, meaning it absorbs moisture from the environment, which could potentially affect its stability . Safety data suggests that it should be used only under a chemical fume hood, indicating that its action and efficacy could be influenced by the surrounding environment .
properties
IUPAC Name |
5-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBSSVKZOPZBKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4029220 | |
Record name | 6-Amino-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4029220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1603-41-4 | |
Record name | 2-Amino-5-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1603-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-3-methylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-methylpyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96444 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-5-methylpyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1489 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyridinamine, 5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Amino-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4029220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-2-pyridylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.003 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-AMINO-3-METHYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UM54T43WT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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